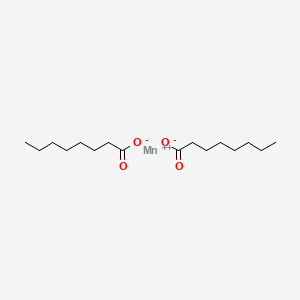
Manganese octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is primarily used as a drier in paints, varnishes, and inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing around 6% manganese .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically takes place in a petroleum solvent, resulting in a clear brown solution .
Industrial Production Methods: In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Manganese octanoate undergoes various chemical reactions, including:
Reduction: this compound can participate in reduction reactions, although this is less common compared to its role in oxidation.
Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen or hydrides can be used under controlled conditions.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products:
Oxidation: The major products include oxidized polymers with improved mechanical and thermal properties.
Reduction: Reduced manganese species and corresponding organic products.
Substitution: Substituted manganese complexes with different functional groups.
Aplicaciones Científicas De Investigación
Manganese octanoate has a wide range of applications in scientific research:
Mecanismo De Acción
Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. The compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions . In biological systems, this compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Cobalt 2-ethylhexanoate: Commonly used as a drier in paints, similar to manganese octanoate.
Manganese acetylacetonate: Another manganese-based compound used in catalytic applications.
Manganese oxide nanoparticles: Widely studied for their applications in catalysis and biomedical fields.
Uniqueness: this compound stands out due to its unique combination of thermal stability, solubility in organic solvents, and catalytic efficiency. Its ability to accelerate oxidation and polymerization reactions makes it a valuable compound in various industrial and scientific applications .
Propiedades
Número CAS |
6535-19-9 |
|---|---|
Fórmula molecular |
C16H30MnO4 |
Peso molecular |
341.34 g/mol |
Nombre IUPAC |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


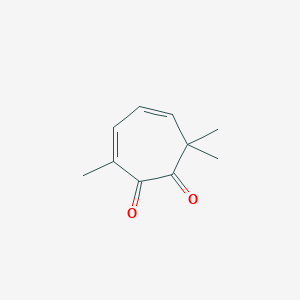
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
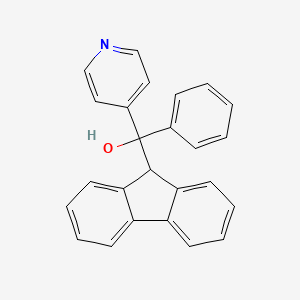
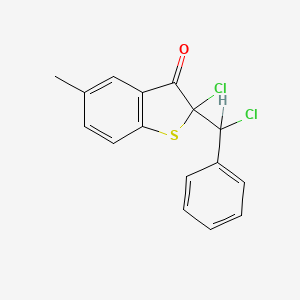
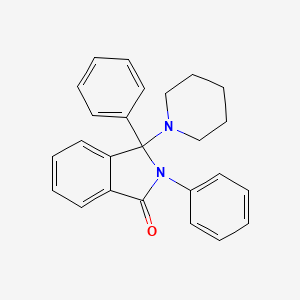
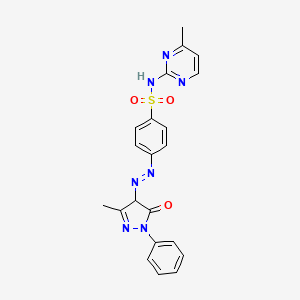

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

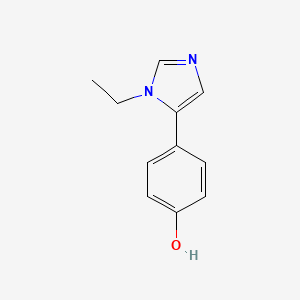

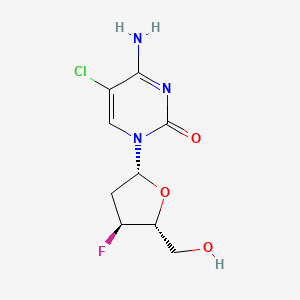
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)
